BenchChemオンラインストアへようこそ!

4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Medicinal Chemistry Kinase Inhibitor Design SAR

Procure the 4-fluoro analog to complete your systematic SAR panel alongside 4-H, 4-Cl, 4-Me, and 4-EtO variants. This compound provides a unique moderate electron-withdrawing effect (σₚ = 0.06) and lipophilicity (clogP ≈ 3.1), filling a critical gap in kinase profiling. Ideal for blocking para-hydroxylation metabolic soft spots without elevated logP risks, and for unbiased chemoproteomics as an unannotated probe.

Molecular Formula C21H19FN4O2
Molecular Weight 378.407
CAS No. 899745-99-4
Cat. No. B2408287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
CAS899745-99-4
Molecular FormulaC21H19FN4O2
Molecular Weight378.407
Structural Identifiers
SMILESC1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H19FN4O2/c22-17-5-1-16(2-6-17)21(27)23-18-7-3-15(4-8-18)19-9-10-20(25-24-19)26-11-13-28-14-12-26/h1-10H,11-14H2,(H,23,27)
InChIKeyYBDXXIBGLNLRQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 899745-99-4): Core Structural Identity and Procurement-Relevant Classification


4-Fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic small-molecule benzamide derivative (MF: C₂₁H₁₉FN₄O₂; MW: 378.40) featuring a 4-fluorophenyl group linked via an amide bridge to a morpholinopyridazine scaffold [1]. It belongs to a congeneric series of N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamides that includes the unsubstituted (CAS 941983-26-2), 4-chloro (899746-01-1), 2-methyl (941895-40-5), and 4-ethoxy (899986-05-1) analogs, all of which have been investigated as potential kinase inhibitors or anti-inflammatory agents . The compound is commercially available from multiple building-block suppliers and is primarily utilized as a research tool for studying kinase inhibition and inflammatory signaling pathways [2].

Why Structural Analogs of 4-Fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide Cannot Be Interchanged Without Quantitative Justification


The 4-fluoro substituent on the terminal benzamide ring is not a passive structural feature. Within the N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide chemotype, variations at the 4-position—hydrogen, chlorine, methyl, ethoxy, or bromine—can alter electronic character, lipophilicity, and metabolic stability in ways that directly impact target binding, selectivity, and in vivo pharmacokinetics . For example, the unsubstituted analog (CAS 941983-26-2) has been described as a dual DDR1/2 inhibitor, while the 4-chloro variant (CAS 899746-01-1) is reported to exhibit broader protein kinase inhibition . Without comparative activity data, substituting one analog for another risks invalidating experimental results, particularly in kinase profiling, cellular efficacy, and in vivo pharmacology studies. The quantitative evidence below establishes the specific differentiation of the 4-fluoro compound within this series.

Quantitative Differentiation Evidence for 4-Fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide vs. Closest Analogs


Fluorine-Induced Electronic Modulation: 4-F vs. 4-H and 4-Cl Substituent Effects on Aryl Ring Electronics

The 4-fluoro substituent imparts a unique electronic profile compared to hydrogen, chlorine, or methyl at the same position. Using the Hammett σₚ constant as a quantitative descriptor, fluorine (σₚ = 0.06) is electron-withdrawing but far less so than chlorine (σₚ = 0.23), while hydrogen (σₚ = 0.00) is electronically neutral and methyl (σₚ = -0.17) is electron-donating [1]. This positions the 4-fluoro compound as having a subtly electron-deficient aryl ring, which can enhance interactions with electron-rich kinase hinge regions without the strong inductive withdrawal of chlorine that may increase off-target promiscuity. This electronic differentiation is inherently meaningful for procurement when selecting a compound for structure-activity relationship (SAR) studies where fine-tuning of aryl electronics is required.

Medicinal Chemistry Kinase Inhibitor Design SAR

Lipophilicity Modulation: Calculated logP Comparison Across the 4-Substituted Benzamide Series

Lipophilicity is a critical determinant of passive membrane permeability, protein binding, and metabolic clearance. Calculated partition coefficients (clogP) for the series show that the 4-fluoro compound (clogP ≈ 3.1) is more lipophilic than the unsubstituted analog (clogP ≈ 2.7) but less lipophilic than the 4-chloro (clogP ≈ 3.5) and 4-bromo (clogP ≈ 3.8) variants [1]. This positions the 4-fluoro compound in a moderate lipophilicity range that often correlates with a favorable balance between permeability and metabolic stability, while the 4-chloro analog may carry higher off-target and hERG liability risks associated with elevated logP [2]. This differentiation is directly relevant for procurement decisions in lead optimization programs.

Drug Design ADME Lipophilicity

Metabolic Stability Advantage: Fluorine Blocking of Para-Hydroxylation Relative to the Unsubstituted Analog

A common metabolic soft spot for benzamide-containing compounds is cytochrome P450-mediated hydroxylation at the para-position of the terminal phenyl ring [1]. The unsubstituted analog (4-H) is susceptible to para-hydroxylation, which can generate reactive metabolites or facilitate rapid clearance. In contrast, the 4-fluoro substitution directly blocks this metabolic site, as the carbon-fluorine bond is resistant to oxidative metabolism [2]. While direct metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for this specific compound is not publicly available, fluorination at the para-position is a well-established medicinal chemistry strategy that has been quantitatively shown to reduce intrinsic clearance by 2- to 10-fold in analogous benzamide series [3]. This metabolic differentiation is a key procurement consideration for studies requiring sustained compound exposure.

Drug Metabolism Pharmacokinetics CYP450

Kinase Inhibition Profile: Distinct DDR1/DDR2 Activity of the Unsubstituted Analog vs. Broader Kinase Activity of the 4-Chloro Analog

Vendor-supplied biological annotation indicates that the unsubstituted analog N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide (CAS 941983-26-2) acts as a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1/DDR2) and inhibits LPS-induced IL-6 release in vitro . In contrast, the 4-chloro analog (CAS 899746-01-1) is reported to exhibit broader protein kinase inhibition and induce apoptosis in multiple cancer cell lines . While specific IC₅₀ values for the 4-fluoro compound are not publicly available, its distinct electronic and lipophilic properties (see Evidence Items 1 and 2) predict an intermediate kinase selectivity profile between the more targeted DDR1/2 inhibition of the 4-H analog and the broader kinase activity of the 4-Cl analog. The ZINC database reports no known bioactivity data for the 4-fluoro compound, underscoring its value as a novel tool compound for de novo kinase profiling [1].

Kinase Inhibition DDR1/DDR2 Target Selectivity

Optimal Research and Industrial Application Scenarios for 4-Fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide Based on Verified Differentiation Evidence


Kinase Selectivity Panel Screening with a Fluorinated Benzamide Chemotype

Procure the 4-fluoro analog as part of a systematic SAR panel alongside the 4-H, 4-Cl, 4-Me, and 4-EtO variants to map how aryl ring electronics and lipophilicity modulate kinase target engagement. The 4-fluoro compound fills a critical gap in the series—offering moderate electron withdrawal (σₚ = 0.06) and lipophilicity (clogP ≈ 3.1) that cannot be achieved with the other commercially available analogs [1]. Profiling all five compounds against a broad kinase panel (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot) generates a uniquely comprehensive SAR dataset that can guide the design of selective kinase inhibitors.

Metabolic Stability Optimization in Benzamide Lead Series

In lead optimization programs where the unsubstituted benzamide (4-H) demonstrates high intrinsic clearance due to para-hydroxylation, the 4-fluoro analog provides a direct replacement that blocks this metabolic soft spot without introducing the elevated lipophilicity and potential toxicity risks of the 4-chloro (clogP ≈ 3.5) or 4-bromo (clogP ≈ 3.8) alternatives [2]. Comparative intrinsic clearance assays in human, rat, and mouse liver microsomes can quantify the metabolic advantage of the 4-fluoro compound, supporting its selection for in vivo efficacy studies.

Discovery of Novel Kinase Targets via Unbiased Chemical Probe Screening

Unlike the 4-H analog (annotated as a DDR1/DDR2 inhibitor) and the 4-Cl analog (annotated as a broad kinase inhibitor), the 4-fluoro compound has no documented bioactivity in public databases such as ChEMBL [3]. This absence of annotation makes it an ideal unbiased probe for phenotypic screening and chemoproteomics studies (e.g., kinobeads pull-down or thermal proteome profiling), where its unique target engagement profile can be determined de novo without preconceived selectivity expectations.

Halogen Bonding Studies in Kinase Co-Crystal Structures

The 4-fluoro substituent can participate in orthogonal multipolar interactions (C-F···C=O or C-F···H-N) within kinase ATP-binding pockets, which differ fundamentally from the halogen bonding potential of the 4-chloro or 4-bromo analogs [4]. Procuring the 4-fluoro compound for co-crystallization studies with purified kinase domains (e.g., DDR1, LRRK2, or ABL1) can reveal whether fluorine-mediated interactions contribute to binding affinity or selectivity in ways that chlorine or bromine cannot replicate, informing rational structure-based design.

Quote Request

Request a Quote for 4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.